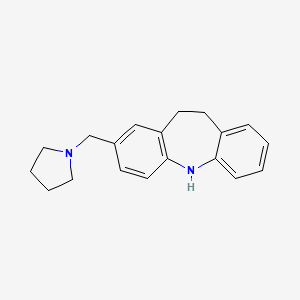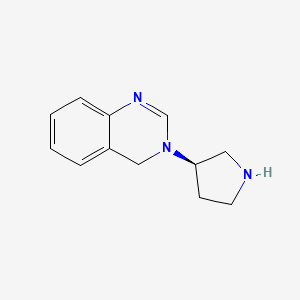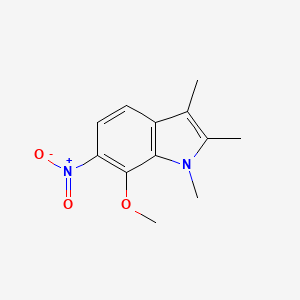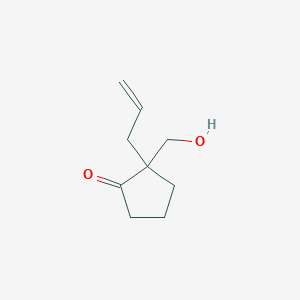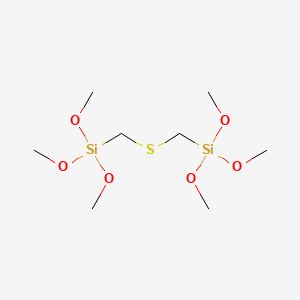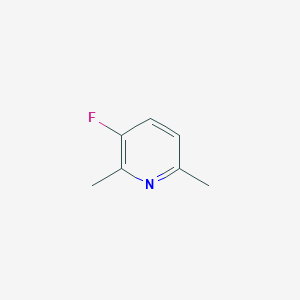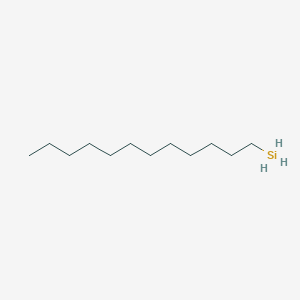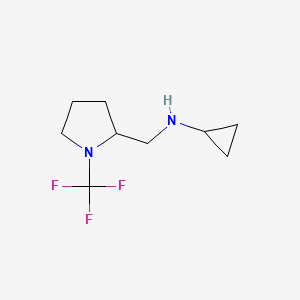
N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)cyclopropanamine is a compound that features a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to a cyclopropanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)cyclopropanamine typically involves the formation of the pyrrolidine ring followed by the introduction of the trifluoromethyl group and the cyclopropanamine moiety. One common method involves the reaction of a suitable pyrrolidine precursor with trifluoromethylating agents under controlled conditions. The cyclopropanamine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
化学反応の分析
Types of Reactions
N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The pyrrolidine ring can contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities.
Trifluoromethylated compounds: Compounds such as trifluoromethylpyridine and trifluoromethylbenzene have similar functional groups.
Uniqueness
N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)cyclopropanamine is unique due to the combination of its trifluoromethyl group, pyrrolidine ring, and cyclopropanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C9H15F3N2 |
|---|---|
分子量 |
208.22 g/mol |
IUPAC名 |
N-[[1-(trifluoromethyl)pyrrolidin-2-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C9H15F3N2/c10-9(11,12)14-5-1-2-8(14)6-13-7-3-4-7/h7-8,13H,1-6H2 |
InChIキー |
SOPXHFJZGLGUKX-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C(F)(F)F)CNC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




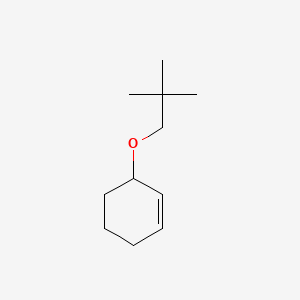

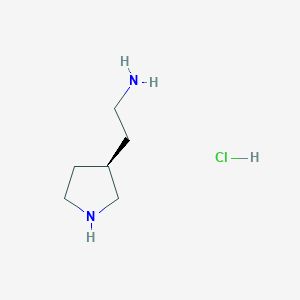
![N-cyclopropylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13961457.png)
